molecular formula C11H12O2 B2373260 1-(Ethoxymethoxy)-2-ethynylbenzene CAS No. 2470438-14-1

1-(Ethoxymethoxy)-2-ethynylbenzene

Cat. No.: B2373260
CAS No.: 2470438-14-1
M. Wt: 176.215
InChI Key: UEEDWNOCIREMIQ-UHFFFAOYSA-N
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Description

1-(Ethoxymethoxy)-2-ethynylbenzene is an organic compound characterized by the presence of an ethoxymethoxy group and an ethynyl group attached to a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions: One common method is the Williamson ether synthesis, where an alkoxide ion reacts with a primary alkyl halide or tosylate in an S_N2 reaction . Another approach involves the use of metal-catalyzed reactions, such as palladium-catalyzed coupling reactions, to introduce the ethynyl group .

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions: 1-(Ethoxymethoxy)-2-ethynylbenzene can undergo various chemical reactions, including:

    Oxidation: The ethynyl group can be oxidized to form carbonyl compounds.

    Reduction: The ethynyl group can be reduced to form alkenes or alkanes.

    Substitution: The ethoxymethoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO_4) and chromium trioxide (CrO_3).

    Reduction: Reducing agents such as hydrogen gas (H_2) with a palladium catalyst (Pd/C) or lithium aluminum hydride (LiAlH_4) can be used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) or sodium methoxide (NaOMe).

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the ethynyl group can yield aldehydes or ketones, while reduction can produce alkanes.

Scientific Research Applications

1-(Ethoxymethoxy)-2-ethynylbenzene has several applications in scientific research:

Mechanism of Action

The mechanism by which 1-(Ethoxymethoxy)-2-ethynylbenzene exerts its effects involves interactions with molecular targets and pathways. The ethynyl group can participate in various chemical reactions, influencing the reactivity and stability of the compound. The ethoxymethoxy group can act as an electron-donating or electron-withdrawing group, depending on its position on the benzene ring .

Comparison with Similar Compounds

  • 1-(Methoxymethoxy)-2-ethynylbenzene
  • 1-(Ethoxymethoxy)-3-ethynylbenzene
  • 1-(Ethoxymethoxy)-4-ethynylbenzene

Comparison: 1-(Ethoxymethoxy)-2-ethynylbenzene is unique due to the specific positioning of the ethoxymethoxy and ethynyl groups on the benzene ring. This positioning can influence the compound’s reactivity and interactions with other molecules, making it distinct from its isomers and other similar compounds .

Properties

IUPAC Name

1-(ethoxymethoxy)-2-ethynylbenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12O2/c1-3-10-7-5-6-8-11(10)13-9-12-4-2/h1,5-8H,4,9H2,2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UEEDWNOCIREMIQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOCOC1=CC=CC=C1C#C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

176.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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